molecular formula C19H17N3O5S2 B2482852 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate CAS No. 896014-20-3

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

Cat. No.: B2482852
CAS No.: 896014-20-3
M. Wt: 431.48
InChI Key: NARSAGIWTALLEX-UHFFFAOYSA-N
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Description

This compound integrates a 1,3,4-thiadiazole core substituted with an acetamido group at position 5, a thioether-linked methylpyranone moiety, and a 3,5-dimethylbenzoate ester. The acetamido group enhances hydrogen-bonding capacity, while the dimethylbenzoate ester may improve lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-10-4-11(2)6-13(5-10)17(25)27-16-8-26-14(7-15(16)24)9-28-19-22-21-18(29-19)20-12(3)23/h4-8H,9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARSAGIWTALLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a novel organic molecule characterized by its complex structure that includes a pyran ring, a thiadiazole moiety, and an acetamido group. This unique combination of functional groups suggests potential biological activities that merit investigation.

The molecular formula of the compound is C17H18N4O5SC_{17}H_{18}N_{4}O_{5}S, with a molecular weight of approximately 418.5 g/mol . The presence of various functional groups enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC17H18N4O5SC_{17}H_{18}N_{4}O_{5}S
Molecular Weight418.5 g/mol
StructurePyran, Thiadiazole, Acetamido

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring and subsequent coupling reactions to introduce the pyran and benzoate moieties. The detailed synthetic pathway remains a focus of ongoing research to optimize yields and purity.

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of thiadiazole derivatives, which are known for their significant effects against various cancer cell lines. For instance, compounds structurally related to the target compound have shown promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • Cytotoxicity Evaluation :
    • The MTT assay has been employed to evaluate cytotoxic effects against MCF-7 and HeLa cell lines.
    • Compounds with similar structures demonstrated IC50 values ranging from 29 μM to 73 μM , indicating effective cytotoxicity against these cell lines .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their cytotoxic effects may involve interference with cellular processes such as apoptosis induction or disruption of cellular signaling pathways related to growth and proliferation.

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties . The presence of sulfur in the thiadiazole structure contributes to enhanced lipophilicity, which can improve tissue permeability and bioavailability.

Case Studies

Several case studies have documented the biological activity of similar thiadiazole derivatives:

  • Study 1 : A derivative with a thiadiazole core exhibited significant antibacterial activity against Gram-positive bacteria.
  • Study 2 : Another study reported that hybrid compounds containing thiadiazole and phthalimide moieties demonstrated enhanced anticancer activity due to increased lipophilicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared to two synthesized analogues from recent literature:

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound 1,3,4-Thiadiazole + Pyran 5-Acetamido, 4-oxo-4H-pyran, 3,5-dimethylbenzoate ~485.5 (calculated)
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate 1,3,4-Thiadiazole + Pyran 5-Amino, tetraacetylated pyran ~532.5 (reported)
4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate) 1,3,4-Thiadiazole + Pyridazine 5-Benzyl, phenylacetamido, bis(chloroacetate) ~623.1 (calculated)

Key Observations :

  • Heterocyclic Linkage : The pyran ring in the target compound may confer different electronic effects compared to the pyridazine in , influencing π-π stacking interactions in biological targets.
Bioactivity and Physicochemical Properties
  • Lipophilicity : The 3,5-dimethylbenzoate ester in the target compound likely increases logP compared to ’s hydrophilic triacetylated pyran and ’s polar bis(chloroacetate).
  • Thermal Stability : The acetamido and benzoate groups may enhance stability over ’s labile acetoxy moieties.
  • Bioactivity Inference: While explicit data for the target compound is unavailable, ’s amino-thiadiazole-pyran derivative showed moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting the target’s acetamido group could improve potency through enhanced target binding .

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